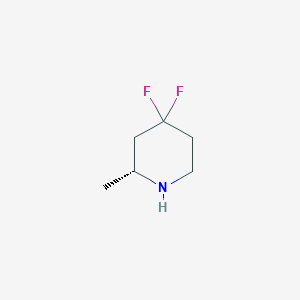

(2R)-4,4-Difluoro-2-methylpiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Synthetic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of synthetic and medicinal chemistry. It is one of the most common heterocyclic subunits found in FDA-approved pharmaceuticals, present in a vast array of drugs. thieme-connect.comchemenu.com The prevalence of this scaffold stems from its ability to impart favorable physicochemical properties to a molecule, including modulating both hydrophilicity and lipophilicity. thieme-connect.com The introduction of chiral centers into the piperidine ring can significantly influence a molecule's druggability by enhancing biological activity, improving selectivity for its target, refining pharmacokinetic properties, and potentially reducing off-target effects like cardiac hERG toxicity. thieme-connect.com Consequently, the development of synthetic methodologies to access stereochemically defined piperidine derivatives is a major focus in organic chemistry. thieme-connect.comrsc.org

Impact of Fluorine Substitution on Molecular Design and Intramolecular Interactions

The incorporation of fluorine into organic molecules is a widely used strategy in drug design to enhance a compound's pharmaceutical profile. d-nb.info Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's properties without significantly increasing its steric bulk. researchgate.nettandfonline.com The carbon-fluorine (C-F) bond is exceptionally strong, which can block metabolically vulnerable sites in a drug candidate, thereby increasing its metabolic stability and prolonging its therapeutic effect. tandfonline.comnih.govnews-medical.net

Fluorination also influences a range of other critical parameters. It can modulate the acidity or basicity (pKa) of nearby functional groups, which affects a compound's ionization state and bioavailability. d-nb.infotandfonline.comnih.gov Furthermore, fluorine substitution impacts lipophilicity, membrane permeability, and molecular conformation, all of which are crucial for a drug's ability to reach and interact with its biological target. d-nb.infotandfonline.comresearchgate.net These modifications can lead to improved binding affinity and potency. tandfonline.com The strategic placement of fluorine can stabilize specific molecular conformations through electrostatic and hyperconjugative effects, leading to more rigid structures that can fit more precisely into a target's binding site. d-nb.inforesearchgate.net

| Property Modified | Effect of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increases due to the high strength of the C-F bond, blocking metabolic degradation. | tandfonline.comnih.gov |

| Lipophilicity | Generally increases, which can enhance membrane permeability and absorption. | researchgate.nettandfonline.comnih.gov |

| Basicity/Acidity (pKa) | Decreases the basicity of nearby amines due to fluorine's strong electron-withdrawing nature. | d-nb.infonih.gov |

| Binding Affinity | Can be enhanced through favorable interactions with the target protein and by promoting a bioactive conformation. | tandfonline.com |

| Molecular Conformation | Can induce specific conformational preferences (e.g., gauche effect), leading to more rigid and pre-organized structures. | d-nb.infonih.gov |

| Bioavailability | Can be improved by optimizing a combination of the above properties. | researchgate.netthieme-connect.com |

Overview of Stereocenter-Controlled Synthesis in Fluorinated Heterocyclic Systems

The synthesis of fluorinated heterocycles with precise control over their stereochemistry presents a significant challenge. nih.govnih.gov The development of stereocontrolled synthetic methods is crucial, as the specific three-dimensional arrangement of atoms is often critical for a molecule's biological activity. thieme-connect.com Several strategies have been developed to address this challenge. One prominent method is the catalytic hydrogenation of readily available fluoropyridine precursors. nih.govnih.gov This approach can provide access to a broad range of (multi)fluorinated piperidines, often with high diastereoselectivity, by using specific catalysts like heterogeneous palladium or rhodium systems. nih.govnih.gov

Other advanced synthetic routes include the oxidative ring cleavage of unsaturated bicyclic lactams followed by a ring-closing double reductive amination with fluoroalkylamines. researchgate.netjyu.fi This method allows the configuration of the stereocenters in the final product to be predetermined by the chirality of the starting material. jyu.fi The diastereoselective synthesis of substituted monofluorinated piperidines can also be achieved through nucleophilic substitution, although this often requires the careful preparation of substrates with pre-defined stereochemistry. nih.gov These and other methodologies are vital for creating libraries of structurally diverse and enantiomerically pure fluorinated piperidines for chemical and biological screening. thieme-connect.com

Specific Research Context: (2R)-4,4-Difluoro-2-methylpiperidine as a Key Chiral Building Block

This compound is a chiral fluorinated building block used in the synthesis of more complex molecules, particularly for pharmaceutical research. The specific stereochemistry at the C2 position, combined with the gem-difluoro group at the C4 position, provides a rigid scaffold with defined spatial orientation. The difluoro group acts as a non-hydrolyzable isostere for a carbonyl or ether group and significantly alters the basicity and lipophilicity of the piperidine nitrogen.

This compound and related 4,4-difluoropiperidine (B1302736) scaffolds are of interest for developing novel therapeutic agents. For instance, research has shown that the 4,4-difluoropiperidine scaffold is a component of potent and selective antagonists for the dopamine (B1211576) D4 receptor. nih.gov The specific substitution pattern and chirality are critical for achieving high binding affinity and selectivity over other dopamine receptor subtypes. nih.gov As such, this compound serves as a valuable starting material for structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates. nih.gov

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1670259-99-0 | achemblock.com |

| Molecular Formula | C6H11F2N | achemblock.com |

| Molecular Weight | 135.16 g/mol | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

| Purity | ≥97% | achemblock.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H11F2N |

|---|---|

Molecular Weight |

135.15 g/mol |

IUPAC Name |

(2R)-4,4-difluoro-2-methylpiperidine |

InChI |

InChI=1S/C6H11F2N/c1-5-4-6(7,8)2-3-9-5/h5,9H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

HNDFARYMAXVXRI-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@@H]1CC(CCN1)(F)F |

Canonical SMILES |

CC1CC(CCN1)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 4,4 Difluoro 2 Methylpiperidine

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of stereochemically defined molecules is a cornerstone of modern pharmaceutical and materials science. For (2R)-4,4-Difluoro-2-methylpiperidine, achieving the desired (R) configuration at the C2 position, along with controlling the relative stereochemistry of substituents on the piperidine (B6355638) ring, requires sophisticated synthetic methodologies. These strategies can be broadly categorized into catalytic asymmetric hydrogenations of prochiral precursors, the use of chiral building blocks or auxiliaries to guide stereochemical outcomes, and the separation of stereoisomers from a racemic mixture.

Catalytic Hydrogenation of Fluoropyridine Precursors

Catalytic hydrogenation of substituted fluoropyridines represents a direct and atom-economical approach to constructing the fluorinated piperidine core. The primary challenges in this approach are achieving high levels of stereocontrol (both enantioselectivity and diastereoselectivity) and preventing hydrodefluorination, a common side reaction. springernature.comresearchgate.net The development of specialized catalyst systems, particularly those based on rhodium and palladium, has been pivotal in overcoming these hurdles.

A significant breakthrough in the synthesis of highly substituted fluorinated piperidines is the one-pot, two-step dearomatization–hydrogenation (DAH) process. springernature.comnih.gov This strategy enables the formation of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. researchgate.netnih.gov The process circumvents issues like catalyst poisoning and defluorination by first breaking the aromaticity of the fluoropyridine substrate before the hydrogenation step. springernature.com

The reaction typically begins with a rhodium-catalyzed dearomatization of the fluoropyridine using an additive like pinacol borane (HBpin). nih.gov This initial step forms a mixture of diene intermediates, which are then hydrogenated in the same pot. springernature.com This approach has proven effective for a variety of fluoropyridine precursors, yielding the corresponding all-cis-fluorinated piperidines. nih.gov The high diastereoselectivity arises from the controlled addition of hydrogen to the less-hindered face of the diene intermediates.

| Catalyst | Precursor Example | Reagent | Key Feature | Outcome | Reference |

| Rhodium-Carbene Complex | 3-Fluoropyridine | Pinacol borane (HBpin), H₂ | One-pot dearomatization followed by hydrogenation | Highly diastereoselective formation of all-cis-fluorinated piperidines | springernature.com, nih.gov |

| [Rh(COD)Cl]₂ | 3-Fluoropyridine | Pinacol borane (HBpin), H₂ | Initial catalyst tested in the DAH process development | Good yield and chemoselectivity | nih.gov |

This table summarizes the key components and outcomes of the Rhodium-catalyzed DAH process for synthesizing fluorinated piperidines.

Palladium on carbon (Pd/C) is a widely used and versatile catalyst for hydrogenation reactions, including the reduction of alkenes and aromatic systems. masterorganicchemistry.commdpi.com In the context of synthesizing fluorinated piperidines from fluoropyridines, the primary goal is the chemoselective reduction of the pyridine ring without cleaving the C-F bonds. springernature.com

A key challenge in the hydrogenation of pyridines is the potential for the nitrogen atom to coordinate with the palladium catalyst, leading to deactivation. mdpi.com This issue can be addressed by converting the pyridine to its corresponding pyridinium salt, which prevents the lone pair on the nitrogen from poisoning the catalyst. mdpi.com The choice of solvent and reaction conditions is also critical for achieving high selectivity. rsc.org While palladium catalysts are highly active, controlling stereoselectivity, particularly for producing a specific enantiomer like this compound, typically requires the use of chiral ligands or further synthetic steps. The main advantage of palladium-based systems is their high activity and the ability to achieve complete saturation of the heterocyclic ring under appropriate conditions. rsc.org

| Catalyst | Substrate Type | Key Challenge | Strategy for Chemoselectivity | Outcome | Reference |

| Palladium on Carbon (Pd/C) | Functionalized Pyridines | Catalyst deactivation by nitrogen coordination | Conversion of pyridine to a pyridinium salt | Effective hydrogenation of the pyridine ring | mdpi.com |

| Palladium on Carbon (Pd/C) | Alkenes/Alkynes | Over-reduction | Use of catalyst poisons (e.g., Lindlar's catalyst) or controlled conditions | Selective reduction of pi bonds | recercat.cat |

This table outlines the use of Palladium-catalyzed hydrogenation, highlighting strategies to ensure chemoselective reduction of pyridine precursors.

Achieving absolute configuration control to selectively produce the (2R) enantiomer requires asymmetric catalysis. This involves the use of chiral catalysts that can differentiate between the two faces of the prochiral substrate during the hydrogenation process.

For rhodium-based systems, research has focused on developing chiral ligands that can induce high enantioselectivity. For instance, rhodium complexes with chiral phosphine ligands, such as Binapine, have been successfully used in the asymmetric hydrogenation of related heterocyclic ketones with excellent enantiomeric excesses (up to 99% ee). nih.gov The optimization of reaction conditions, such as solvent, temperature, and hydrogen pressure, is crucial for maximizing both yield and enantioselectivity. nih.gov It has been noted that all reagents and solvents must be dry in the DAH process, as water can lead to the formation of hydrolyzed species of HBpin, which deactivates the catalyst. springernature.com

Similarly, iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral piperidines from pyridinium salts, providing access to cis-configured products with high diastereo- and enantioselectivity. rsc.org The development of novel catalysts and a fundamental understanding of the reaction mechanism are key to controlling the absolute stereochemistry and producing enantiomerically pure compounds like this compound. recercat.cat

Asymmetric Approaches Utilizing Chiral Precursors or Auxiliaries

An alternative to asymmetric catalysis is the use of chiral starting materials or chiral auxiliaries. uwindsor.ca A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. researchgate.net

In the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. researchgate.net This would allow for a diastereoselective reaction to set the desired stereocenter. For example, a diastereoselective alkylation or reduction step could be performed on a substrate bearing the chiral auxiliary, leading to the preferential formation of one diastereomer. After the key stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. labinsights.nl Another approach involves starting from a chiral precursor that already contains the desired stereochemistry, known as chiral pool synthesis. labinsights.nl These methods offer a robust way to control the absolute configuration, relying on the well-established principles of diastereoselective reactions. uwindsor.ca

Strategic Introduction of Geminal Difluoro Groups at the C4 Position

The incorporation of a 4,4-difluoro moiety onto the piperidine ring is a key synthetic challenge. This transformation is typically achieved by fluorinating a carbonyl group at the C4 position of a suitable piperidine precursor, such as N-protected 2-methylpiperidin-4-one. Methodologies for this conversion can be broadly categorized into electrophilic and nucleophilic pathways.

Electrophilic Fluorination Methodologies for C–F Bond Formation

Electrophilic fluorination is a common strategy that involves the reaction of an enol or enolate intermediate with an electrophilic fluorine source ("F+"). researchgate.net For the synthesis of 4,4-difluoropiperidines, a precursor like N-Boc-2-methylpiperidin-4-one can be subjected to double fluorination. The reactions are often selective for monofluorination, but gem-difluorination can be achieved under appropriate conditions. researchgate.net

One of the most widely used and commercially available electrophilic fluorinating agents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor® F-TEDA-BF4. nih.gov This reagent is an air- and water-tolerant salt valued for its efficiency. wikipedia.org The fluorination of ketones and related substrates using Selectfluor™ can be facilitated by acid catalysis, which promotes the formation of the necessary enol intermediate. researchgate.net The mechanism is thought to proceed via either a single electron transfer (SET) or an SN2-type pathway. wikipedia.orgnih.gov

Another important class of electrophilic fluorinating agents is the N-fluoropyridinium salts. Their reactivity can be tuned by modifying the substituents on the pyridine ring. nih.gov These reagents are effective for the fluorination of a wide range of nucleophilic substrates.

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Common Applications |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ F-TEDA-BF4 | Fluorination of ketones, enamides, and electron-rich aromatics. researchgate.netnih.gov |

| N-Fluorobenzenesulfonimide | NFSI | Asymmetric fluorination, fluorination of dicarbonyl compounds. |

| N-Fluoropyridinium salts | - | Fluorination of silyl enol ethers and enolates. nih.gov |

Nucleophilic Fluorination and Deoxyfluorination Pathways

Nucleophilic fluorination offers an alternative approach to installing the gem-difluoro group. This category includes deoxyfluorination, where a carbonyl oxygen is directly replaced by two fluorine atoms. Traditional methods for synthesizing 4,4-difluoropiperidine (B1302736) hydrochloride have utilized reagents like diethylaminosulfur trifluoride (DAST), although these can suffer from low yields and the formation of elimination byproducts. google.com

DAST and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are prominent reagents for the deoxyfluorination of ketones and alcohols. nih.govsci-hub.se They function by activating the oxygen atom while delivering a nucleophilic fluoride. nih.gov The reaction of a 4-piperidone with DAST can yield the corresponding 4,4-difluoropiperidine. However, the reaction can proceed through SN1 or SN2-like pathways, which can affect stereochemical outcomes if adjacent stereocenters are involved. researchgate.net More recently, data-science guided approaches have led to the development of new sulfonyl fluoride reagents (e.g., PyFluor) with enhanced reactivity and safety profiles for deoxyfluorination. chemrxiv.org

A patent describes a method for preparing 4,4-difluoropiperidine hydrochloride where N-Boc piperidone is treated with morpholinosulfur trifluoride as the fluorinating agent, followed by one-pot removal of the Boc protecting group. google.com This method is noted for its high yield and simple purification. google.com

Table 2: Selected Nucleophilic and Deoxyfluorination Reagents

| Reagent Name | Abbreviation | Typical Substrate |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Alcohols, Aldehydes, Ketones. nih.govsci-hub.se |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Alcohols, Aldehydes, Ketones. sci-hub.se |

| Pyridine Sulfonyl Fluoride | PyFluor | Alcohols. chemrxiv.org |

| Morpholinosulfur Trifluoride | - | Ketones. google.com |

Cyclization and Rearrangement Reactions for Difluoropiperidine Ring Formation

Instead of building the fluorine atoms onto a pre-formed piperidine ring, an alternative strategy involves constructing the ring from precursors that already contain the difluoro-carbon unit. This can be achieved through intramolecular cyclization or rearrangement reactions.

One powerful method is the aza-Prins cyclization. This reaction involves the cyclization of an N-homoallylic amine with an aldehyde. nih.gov While typically used to form monofluorinated piperidines by quenching the intermediate carbocation with a fluoride source like BF₃·OEt₂, variations can be envisioned for gem-difluoro systems. nih.govbeilstein-journals.orgnih.gov For instance, a halo-aza-Prins cyclization using an N-(3-halobut-3-en-1-yl) benzenesulfonamide and an aldehyde can produce 4,4-dihalopiperidines. nih.gov A similar strategy using a difluoro-containing unsaturated amine could provide a direct route to the 4,4-difluoropiperidine core.

Another approach involves the 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile derivative, followed by a series of transformations including reduction, lactamization, and subsequent lactam reduction to form 4-substituted 3,3-difluoropiperidines. nih.gov While the fluorine atoms are at the C3 position in this specific reported synthesis, the general strategy of building the ring around a difluoroacetyl unit is a viable pathway.

Rearrangement reactions of strained ring systems can also be employed. For example, intramolecular 5-exo cyclization of radicals derived from 2-methyleneaziridines can lead to a ring-expanded piperidine structure. tandfonline.com Adapting such a strategy with appropriately fluorinated substrates could provide a novel entry to the desired piperidine ring.

Functional Group Transformations and Derivatizations on the Piperidine Core

Once the this compound core is synthesized, further derivatization can be achieved through functional group transformations. These reactions are crucial for creating analogues with diverse properties.

Stereoselective Alkylation and Arylation Reactions on Substituted Piperidines

Modifying the piperidine ring through C-H functionalization or by reacting with pre-installed functional groups allows for the introduction of various alkyl and aryl substituents. Achieving high stereoselectivity is paramount to preserve the chirality of the parent molecule.

The regioselective alkylation of piperidine at the C2 or C3 positions can be achieved by forming an enamine or a related intermediate from a corresponding piperideine, followed by reaction with an alkyl halide. odu.eduacs.org For a 2-methyl substituted piperidine, direct C-H functionalization is challenging. A more common approach involves the use of chiral auxiliaries or catalysts to direct the stereoselective addition of nucleophiles to a dihydropyridine or pyridinium salt precursor, which is then reduced to the final piperidine. nih.gov For instance, a palladium-catalyzed arylation of aza-Achmatowicz rearrangement products provides access to 2-arylpiperidines. nih.gov Stereodivergent allylic alkylation, using dual nickel/iridium catalysis, allows for the synthesis of all four stereoisomers of a product from the same starting materials by simply changing the catalyst enantiomer. nih.gov Such advanced catalytic systems could be applied to precursors of this compound to install additional substituents with high stereocontrol.

Amidation and Esterification Strategies for Derivative Synthesis

The secondary amine of the piperidine ring is a versatile handle for derivatization via amidation and esterification-like reactions. Piperidine is known to be a strong nucleophile, readily participating in reactions with electrophiles. ambeed.com

Amidation is commonly achieved by reacting the piperidine with a carboxylic acid activated with a coupling agent, or with a more reactive acyl chloride or anhydride. The catalytic activity of zinc(II) compounds has been explored for the nucleophilic addition of amines to nitriles to form amidines, which is a related transformation. rsc.orgbohrium.com

Esterification of piperidine itself is not a direct reaction. However, derivatives can be synthesized where the piperidine is linked to an ester moiety. For example, N-substituted piperidine carboxylic acid esters have been synthesized by reacting a dihalogenated ester with a primary amine to first form the piperidine ring, followed by transesterification to introduce the desired ester group. acs.org Conversely, if the piperidine core contains a carboxylic acid or alcohol functional group, standard esterification or amidation procedures can be used to create ester or amide derivatives.

Table 3: Common Coupling Reagents for Amidation

| Reagent Name | Abbreviation | Description |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | A widely used, classic coupling agent. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble carbodiimide, allowing for easier workup. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium-based reagent known for high coupling efficiency. |

| (3-Dimethylamino-propyl)-ethyl-carbodiimide hydrochloride | HATU | An aminium-based reagent that is highly effective for difficult couplings. |

Conformational Landscape and Stereochemical Features of 2r 4,4 Difluoro 2 Methylpiperidine

Experimental Spectroscopic Elucidation of Conformation and Configuration

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

No publicly available research articles or spectral databases provide the specific ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, nor the NOESY/ROESY data required for a complete stereochemical assignment of (2R)-4,4-Difluoro-2-methylpiperidine.

Analysis of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

Specific experimental NMR data for this compound is not available in the reviewed literature. A comprehensive analysis would require such data to determine the conformation of the piperidine (B6355638) ring and the relative orientation of the methyl group.

Application of NOESY and ROESY Experiments for Spatial Proximity Determination

There are no published studies detailing the use of Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) for this compound. These 2D NMR techniques would be essential to experimentally confirm through-space proximities between protons, particularly between the methyl group protons and the protons on the piperidine ring, to establish its axial or equatorial position.

Single Crystal X-ray Crystallographic Analysis for Solid-State Molecular Architecture

A search of crystallographic databases reveals no deposited crystal structure for this compound or its salts. A single-crystal X-ray analysis would provide definitive, solid-state data on bond lengths, bond angles, and the precise conformation of the molecule, but this has not been reported.

Computational Chemistry for Conformational Analysis and Energetics

Density Functional Theory (DFT) Calculations for Ground State Conformations

While DFT calculations have been effectively used to study the conformational preferences of other fluorinated piperidines, nih.gov specific computational studies on this compound are absent from the literature. Such calculations would be necessary to determine the relative energies of different chair and boat conformers and to predict the lowest energy (ground state) conformation of the molecule in the gas phase or in solution.

Ab Initio and Molecular Dynamics Simulations for Conformational Sampling

The conformational landscape of this compound is complex, necessitating sophisticated computational methods to identify and rank the stability of its various spatial arrangements. Ab initio quantum mechanical calculations and molecular dynamics (MD) simulations are powerful tools for this purpose, providing detailed insights into the molecule's structural dynamics.

Ab initio methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the electronic structure and energy of the molecule from first principles, without reliance on empirical data. nus.edu.sgnih.gov For a molecule like this compound, these calculations can optimize the geometry of different potential conformers, such as the chair, boat, and twist-boat forms of the piperidine ring, and determine their relative energies. A systematic conformational search involves rotating the single bonds within the molecule to generate a wide range of initial structures, which are then optimized to find all local energy minima on the potential energy surface. nih.gov The choice of basis set is critical for accuracy, with larger and more flexible basis sets that include polarization and diffuse functions, such as 6-311++G(d,p), generally providing more reliable results for fluorinated organic compounds. researchgate.netnumberanalytics.com

Molecular dynamics simulations complement these static ab initio calculations by exploring the conformational space over time, simulating the natural movements of the atoms at a given temperature. cbirt.netlivecomsjournal.org By solving Newton's equations of motion for the system, MD simulations generate a trajectory of atomic positions, revealing the transitions between different conformations and their relative populations. mdpi.com Enhanced sampling techniques are often necessary to overcome energy barriers and adequately sample the entire conformational landscape within a reasonable simulation time. livecomsjournal.orgnih.gov Ab initio molecular dynamics (AIMD) is a particularly powerful approach where the forces between atoms are calculated "on-the-fly" using quantum mechanics at each step of the simulation, offering high accuracy but at a significant computational cost. nus.edu.sgnih.gov These simulations can provide a detailed picture of how the interplay of intramolecular forces and interactions with the environment, such as a solvent, influences the conformational preferences of this compound.

Analysis of Intramolecular Interactions Governing Conformation (e.g., Charge-Dipole Interactions, Hyperconjugation, Steric Effects)

The conformational preferences of this compound are dictated by a delicate balance of several intramolecular interactions. The presence of the gem-difluoro group at the C4 position and the methyl group at the C2 position introduces a unique set of stereoelectronic and steric effects that govern the geometry of the piperidine ring.

Charge-Dipole Interactions: A primary factor influencing the conformation is the interaction between the highly polar C-F bonds and the nitrogen atom. When the nitrogen is protonated, a strong charge-dipole interaction can occur between the positive charge on the nitrogen and the partial negative charge on the fluorine atoms. researchgate.net This interaction can stabilize conformations where the fluorine atoms are in closer proximity to the nitrogen, potentially favoring an axial orientation of a substituent on the nitrogen or influencing the ring pucker.

Hyperconjugation: Hyperconjugative interactions, specifically the anomeric effect, play a significant role. This involves the delocalization of electron density from a high-energy filled orbital to a low-energy empty orbital. In the context of fluorinated piperidines, significant stabilization can arise from the donation of electron density from an anti-periplanar C-H or C-C bond's σ orbital into the low-lying antibonding σ* orbital of a C-F bond. researchgate.net For this compound, the orientation of the C-F bonds relative to neighboring C-H and C-C bonds will determine the extent of this stabilizing effect, influencing the preference for chair conformations with specific axial or equatorial arrangements of the substituents.

Steric Effects: The spatial arrangement of the atoms to minimize repulsive van der Waals forces is a fundamental determinant of conformation. In this compound, the methyl group at the C2 position will generally prefer an equatorial orientation to avoid steric clashes with the axial hydrogens on C4 and C6, a phenomenon known as 1,3-diaxial interaction. However, the presence of the gem-difluoro group at C4 alters the standard conformational analysis of a substituted piperidine. While fluorine is relatively small, the cumulative steric demand of the two fluorine atoms and their interaction with the methyl group must be considered.

The interplay of these forces determines the preferred chair conformation and the energetic barrier to ring inversion. Computational studies on similar fluorinated N-heterocycles have shown that these stereoelectronic effects can be substantial, often overriding classical steric considerations. researchgate.netchim.it

Below is a table summarizing the key intramolecular interactions and their potential influence on the conformation of this compound.

| Interaction Type | Description | Potential Influence on Conformation |

| Charge-Dipole | Electrostatic attraction between the positively charged nitrogen (if protonated) and the partially negative fluorine atoms. | May stabilize conformations that bring the nitrogen and fluorine atoms closer. |

| Hyperconjugation (Anomeric Effect) | Electron delocalization from σC-H or σC-C orbitals to an adjacent σ*C-F orbital. | Stabilizes conformations where a C-F bond is anti-periplanar to a C-H or C-C bond, potentially favoring an axial C-F bond. |

| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity (e.g., 1,3-diaxial interactions). | Generally favors equatorial positions for larger substituents like the methyl group to minimize steric strain. |

Influence of Solvation and Solvent Polarity on Conformational Preferences

The conformational equilibrium of this compound is not only governed by intramolecular forces but is also significantly influenced by its environment, particularly the solvent. The polarity of the solvent can alter the relative energies of different conformers, leading to a shift in their populations.

Computational studies on fluorinated piperidines have demonstrated that increasing solvent polarity can lead to a more significant population of the more polar conformer. nih.gov For instance, a conformer with an axial fluorine atom, which may be less stable in the gas phase due to steric or other intramolecular effects, could become the dominant species in a polar solvent if it possesses a larger dipole moment. This is because the favorable interactions between the polar solvent molecules and the more polar conformer can outweigh the intrinsic energy difference between the conformers in the gas phase.

The ability of the solvent to engage in hydrogen bonding can also play a role, especially with the nitrogen atom of the piperidine ring. Solvation effects are typically incorporated into computational models using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit continuum models, which represent the solvent as a continuous medium with a specific dielectric constant. These models are crucial for accurately predicting the conformational preferences of this compound in solution.

The following table illustrates the expected trend in conformational preference based on solvent polarity for two hypothetical conformers with different dipole moments.

| Conformer | Dipole Moment | Relative Stability in Nonpolar Solvent | Relative Stability in Polar Solvent |

| Conformer A | Low | More Stable | Less Stable |

| Conformer B | High | Less Stable | More Stable |

This sensitivity to the solvent environment is a key feature of fluorinated heterocyles and underscores the importance of considering the specific conditions when analyzing the conformational landscape of this compound.

Applications of 2r 4,4 Difluoro 2 Methylpiperidine As a Chiral Building Block in Complex Molecule Synthesis

Asymmetric Synthesis of Fluorine-Containing Heterocycles and Derivatives

The use of pre-defined, stereochemically rich building blocks is a powerful strategy in asymmetric synthesis. (2R)-4,4-Difluoro-2-methylpiperidine serves as an exemplary chiral pool starting material, enabling the synthesis of more complex fluorinated heterocycles while retaining the crucial stereochemical information from the C2 methyl group.

Chiral piperidine (B6355638) scaffolds are prevalent in a vast number of pharmaceuticals and bioactive natural products. researchgate.net The incorporation of these scaffolds can enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. researchgate.net The this compound scaffold can be elaborated into more complex derivatives through functionalization of the nitrogen atom or, if activated, the carbon backbone.

Research into related 4,4-difluoropiperidine (B1302736) structures has demonstrated their utility in creating novel scaffolds for specific biological targets. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were synthesized and identified as potent and highly selective antagonists for the dopamine (B1211576) D4 receptor. nih.gov This work underscores the value of the gem-difluoro piperidine core in generating compounds with exceptional receptor affinity and selectivity. The synthetic utility of this compound lies in its ability to serve as a foundation for similar scaffolds, where the existing chirality and fluorine atoms can confer advantageous properties from the outset of the synthetic campaign.

Table 1: Illustrative Elaboration of a Piperidine Scaffold This table demonstrates typical N-functionalization reactions that could be applied to this compound to build diverse chemical libraries.

| Entry | Electrophile/Reaction | R Group on Nitrogen | Typical Yield (%) |

| 1 | Benzyl bromide | Benzyl | >90% |

| 2 | Acetic anhydride | Acetyl | >95% |

| 3 | Phenyl isocyanate | Phenylcarbamoyl | >85% |

| 4 | Reductive amination with Benzaldehyde | Benzyl | >80% |

Fluorinated analogues of natural amino acids are of great interest for creating peptides with enhanced stability and modified conformations. Pipecolic acid, a cyclic imino acid, is a key component of several natural products and pharmaceuticals. Synthesizing fluorinated derivatives of pipecolic acid can lead to novel compounds with unique biological profiles.

While direct synthesis from this compound is not prominently documented, the chemical relationship between piperidines and pipecolic acid is well-established. researchgate.net Synthetic strategies could involve the selective oxidation of the C6 position of a suitably protected this compound derivative or building the carboxylic acid functionality through a multi-step sequence. The presence of the gem-difluoro group at the C4 position would be expected to alter the pKa and lipophilicity of the resulting amino acid analogue, offering a valuable tool for peptide design and the synthesis of novel bioactive compounds.

Design and Functionalization in Advanced Organic Syntheses

The unique structural features of this compound—a secondary amine, a chiral center, and a difluorinated carbon—make it a versatile substrate for a range of advanced organic transformations.

Multicomponent reactions (MCRs) are powerful, one-pot processes where three or more reactants combine to form a complex product, adhering to the principles of atom economy and green chemistry. nih.govrug.nl While MCRs are often used to construct heterocyclic rings like piperidines, nih.gov pre-formed scaffolds can also participate as one of the components.

The secondary amine of this compound makes it an ideal candidate for isocyanide-based MCRs, such as the Ugi or Passerini reactions. nih.govresearchgate.net In a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide. This would rapidly generate a complex, peptide-like molecule incorporating the fluorinated chiral piperidine core, demonstrating a highly efficient method for creating diverse chemical libraries for screening.

Table 2: Hypothetical Ugi Reaction Employing this compound

| Aldehyde Component | Carboxylic Acid | Isocyanide | Product Complexity |

| Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | Acyclic peptide mimic |

| Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | Aromatic peptide mimic |

| Formaldehyde | Propionic Acid | Benzyl isocyanide | Diverse functionalized product |

The pre-existing stereocenter at the C2 position of this compound can be used to direct the stereochemical outcome of subsequent reactions on the molecule. This substrate-controlled diastereoselectivity is a fundamental concept in asymmetric synthesis. For example, alkylation of the enolate formed from an N-acyl derivative of the piperidine could proceed with high diastereoselectivity, with the C2-methyl group sterically hindering the approach of the electrophile from one face of the molecule. This allows for the controlled installation of new stereocenters relative to the existing one, enabling the synthesis of specific diastereomers of more highly substituted piperidine derivatives.

Precursor in Medicinal Chemistry Lead Optimization Studies (Focus on Synthetic Utility and Scaffold Design)

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). steeronresearch.com this compound is an ideal building block for this process.

The introduction of fluorine is a well-established strategy to enhance metabolic stability. mdpi.commdpi.com The gem-difluoro group at the C4 position can block a potential site of metabolism (cytochrome P450-mediated oxidation) without significantly increasing steric bulk. This can lead to improved oral bioavailability and a longer half-life for drug candidates. unipa.it Furthermore, the fluorine atoms can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing target binding or improving cell permeability. The chiral methyl group provides a specific three-dimensional vector that can be exploited to enhance binding affinity and selectivity for the target protein over off-targets. researchgate.net

In a lead optimization campaign, this compound could be used to replace a non-fluorinated or achiral piperidine in a lead compound. The resulting analogues would be tested to see if the strategic placement of the difluoro and methyl groups leads to a superior drug candidate profile, a process that is central to modern medicinal chemistry. nih.gov

Strategies for Modulating Molecular Scaffolds via Stereoselective Fluorine Incorporation

The introduction of fluorine into a molecule can significantly alter its properties, including metabolic stability, pKa, and membrane permeability. nih.govnih.gov The use of this compound provides a method for incorporating these effects in a stereochemically defined manner. The synthesis of such chiral fluorinated building blocks often relies on asymmetric synthesis methodologies to ensure high enantiomeric purity. nih.gov

One key strategy for modulating molecular scaffolds involves leveraging the strong electron-withdrawing nature of the gem-difluoro group. This feature can be used to lower the basicity (pKa) of the piperidine nitrogen. This modulation of pKa is a critical tool in drug design for optimizing the pharmacokinetic profile of a compound, as it can influence factors such as absorption, distribution, metabolism, and excretion (ADME). For instance, reducing the basicity of a nitrogen atom can mitigate off-target effects, such as binding to the hERG ion channel, which is associated with cardiac toxicity.

The stereoselective synthesis of fluorinated piperidines can be achieved through various routes, including the asymmetric hydrogenation of fluorinated pyridine precursors. nih.gov These methods allow for the precise placement of both the fluorine atoms and other substituents on the piperidine ring, leading to a diverse range of chiral building blocks for complex molecule synthesis.

Table 1: Impact of Fluorination on Physicochemical Properties of Piperidine Derivatives

| Compound | pKa | ClogP | Reference |

| Piperidine | 11.2 | 1.1 | [General Chemistry Textbooks] |

| 4-Methylpiperidine | 11.3 | 1.5 | [Chemical Database] |

| 4,4-Difluoropiperidine | 8.3 | 0.6 | [Published Research] |

Note: The data in this table is illustrative and intended to show the general effect of fluorination on the physicochemical properties of the piperidine ring. Actual values may vary depending on the specific experimental conditions.

Enabling Conformational Control in Synthesized Target Molecules for Structure-Activity Relationship (SAR) Exploration

The gem-difluoro group at the 4-position of the piperidine ring acts as a powerful conformational constraint. The steric bulk and the unique electronic properties of the C-F bonds influence the torsional angles within the ring, leading to a more defined and often predictable three-dimensional structure. nih.govresearchgate.net This conformational rigidity is highly advantageous in drug discovery for exploring the structure-activity relationships of a molecule. drugdesign.orgnih.gov

By locking the piperidine ring into a specific conformation, chemists can more accurately probe the binding requirements of a biological target. The (2R)-2-methyl group further refines the stereochemical presentation of the molecule, allowing for a precise fit within a receptor's binding pocket. This level of conformational control is crucial for designing potent and selective inhibitors or agonists. nih.gov

The conformational preferences of fluorinated piperidines are influenced by a combination of factors, including electrostatic interactions, hyperconjugation, and steric effects. nih.govresearchgate.net For example, the gauche effect between the C-F bonds and adjacent C-C bonds can favor specific chair conformations of the piperidine ring. This predictable conformational behavior allows for the rational design of molecules with desired spatial arrangements of functional groups, which is a key aspect of pharmacophore modeling and SAR studies. ic.ac.uk

Table 2: Conformational Preferences of Substituted Piperidines

| Substituent at C4 | Predominant Conformation of Substituent | Influence on Ring Geometry |

| Hydrogen | Axial/Equatorial equilibrium | Flexible chair conformation |

| Methyl | Equatorial | Biased chair conformation |

| gem-Difluoro | - | Flattening of the chair at C4 |

This table provides a simplified overview of the conformational effects of substituents on the piperidine ring.

Future Prospects and Emerging Research Directions

Development of Novel Catalytic Systems for Enantio- and Diastereoselective Synthesis of 4,4-Difluoropiperidines

The efficient and selective synthesis of chirally pure 4,4-difluoropiperidines remains a pivotal goal for organic chemists. Future efforts are geared towards the creation of innovative catalytic systems that can control both enantioselectivity and diastereoselectivity with high precision. While methods for preparing fluorinated piperidines exist, the development of catalytic asymmetric approaches is a key frontier. nih.gov

Current research in asymmetric catalysis provides a roadmap for this development. For instance, the use of chiral metal catalysts and organocatalysts in various transformations is a well-established strategy for producing single enantiomer drugs. nih.govresearchgate.net The development of catalysts for the enantioselective synthesis of related fluorinated compounds, such as β,β-difluoroalkyl halides using chiral iodoarene catalysts, demonstrates the potential for creating highly specialized catalytic systems. nih.govbohrium.com

Future research may focus on applying catalyst systems that have proven effective in other contexts to the synthesis of 4,4-difluoropiperidines. This includes chiral BINOL-Yb(III) catalysts or palladium complexes with specialized ligands like phosphinooxazolidine (POZ), which have been successful in Diels-Alder reactions to create chiral six-membered rings. mdpi.com Another promising avenue is the development of unique organocatalysts, such as poly-trifluoromethylated chiral spirocyclic phosphoric acids, which have shown efficacy in the asymmetric synthesis of molecules with difluoromethylated stereocenters. nih.gov

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis

| Catalyst/System | Reaction Type | Potential Application | Key Features |

| Chiral Iodoarene Catalysts | Oxidative Rearrangement | Enantioselective difluorination | Provides access to enantioenriched gem-difluorinated compounds. nih.gov |

| Chiral Phosphoric Acid | Mukaiyama-Mannich Reaction | Synthesis of difluoromethylated stereocenters | Enables rapid access to complex chiral structures under mild conditions. nih.gov |

| BINOL-Yb(III) Complex | Diels-Alder Reaction | Construction of chiral heterocyclic rings | Effective for stereocontrolled synthesis of six-membered rings. mdpi.com |

| Ionic Liquid-Supported (S)-Proline | Multicomponent Reaction | Diastereo- and enantioselective synthesis of tetrahydropyridines | Recyclable catalyst with good yields and enantiomeric excess. mdpi.com |

The goal is to design catalysts that can navigate the complex energy landscapes of fluorinated intermediates to yield specific stereoisomers, thereby avoiding costly and often inefficient chiral resolution steps.

Integration of Machine Learning and Artificial Intelligence in Predicting Conformational Behavior and Optimizing Synthetic Pathways

The conformational behavior of fluorinated piperidines is complex, governed by a delicate balance of electrostatic interactions, hyperconjugation, steric factors, and solvation effects. nih.govd-nb.info Understanding and predicting the preferred conformation is crucial as it dictates the molecule's three-dimensional shape and its interaction with biological targets. While experimental techniques like NMR spectroscopy and computational methods such as Density Functional Theory (DFT) have provided significant insights, the integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field. nih.govnih.gov

AI and ML models can analyze vast datasets from experimental and computational studies to identify subtle patterns that govern conformational preferences. preprints.orgpreprints.org This predictive power can accelerate the design of conformationally rigid molecular scaffolds, a key principle in modern drug discovery. d-nb.infonih.gov By learning from existing data on fluorinated heterocycles, AI could predict the most stable conformer of novel 4,4-difluoropiperidine (B1302736) derivatives with greater speed and accuracy than current computational methods alone. nih.govnih.gov

Table 2: Application of AI/ML in Chemical Research

| Area of Application | AI/ML Technique | Objective | Potential Impact |

| Conformational Analysis | Supervised Learning | Predict stable conformers of fluorinated piperidines. | Accelerate design of molecules with specific 3D shapes. nih.govpreprints.org |

| Retrosynthesis | Deep Learning, Neural Networks | Propose novel and efficient synthetic routes. | Reduce development time and cost for complex molecules. preprints.orgnih.gov |

| Reaction Optimization | Reinforcement Learning | Predict optimal reaction conditions (catalyst, solvent, temp.). | Enhance reaction yield, reduce waste, and improve sustainability. preprints.orgresearchgate.net |

| Data Analysis | Cheminformatics | Analyze large chemical datasets to identify structure-property relationships. | Facilitate data-driven discovery of new compounds. preprints.org |

Expanding the Scope of Chemical Transformations Utilizing (2R)-4,4-Difluoro-2-methylpiperidine as a Chirally Pure Building Block

Chirally pure building blocks are indispensable in pharmaceutical research and development, as the biological activity of a drug often resides in a single enantiomer. nih.gov this compound represents a valuable chiral intermediate, or building block, for the synthesis of more complex, stereochemically defined molecules. portico.org Its inherent chirality and the presence of the difluoro group make it an attractive starting material for creating novel drug candidates with potentially improved metabolic stability and membrane permeability. d-nb.info

Future research will likely focus on expanding the range of chemical reactions where this compound can be used. As a secondary amine, the nitrogen atom is a key site for functionalization, allowing for the introduction of various substituents to explore chemical space and modulate biological activity. The development of robust protocols for N-alkylation, N-arylation, acylation, and other transformations will be critical.

The strategic placement of the gem-difluoro group influences the reactivity of the piperidine (B6355638) ring, and exploring how this unique electronic feature can be harnessed in novel chemical transformations is an active area of interest. This could involve reactions that are either facilitated or directed by the presence of the fluorine atoms. For example, methods developed for the construction and transformation of other difluorinated heterocycles could potentially be adapted. rsc.org The ultimate aim is to leverage the specific stereochemistry and electronic nature of this compound to construct a diverse library of complex chiral molecules for evaluation in drug discovery programs. nih.govresearchgate.net

Q & A

Q. Key Data :

- Yield : 75–84% for analogous difluorophenyl-piperidine derivatives .

- Purity : Confirmed via HPLC (retention time: ~13 min, 95% peak area at 254 nm) .

How can researchers resolve discrepancies between calculated and observed elemental analysis data for this compound derivatives?

Advanced Research Question

Discrepancies in elemental analysis (e.g., carbon, hydrogen, nitrogen content) may arise from incomplete combustion, hygroscopic impurities, or residual solvents. To address this:

Perform Karl Fischer titration to quantify water content.

Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks.

Re-crystallize the compound in non-polar solvents (e.g., n-hexane) to remove volatile impurities .

Case Study : A derivative showed a 0.5% deviation in carbon content; re-crystallization reduced this to <0.1% .

What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

Basic Research Question

- ¹H/¹³C-NMR : The methyl group at C2 and difluoro substituents at C4 create distinct splitting patterns. For example, the C2 methyl proton appears as a doublet (δ ~1.2–1.5 ppm) due to coupling with adjacent chiral centers.

- Chiral HPLC : Use a Chiralpak® IC-3 column with ethanol/hexane (20:80) to separate enantiomers .

- Vibrational Circular Dichroism (VCD) : Validates absolute configuration by comparing experimental and computed spectra .

Reference : NMR data for analogous compounds show characteristic shifts at δ 4.00–4.38 ppm for NH groups in piperidine derivatives .

How do steric and electronic effects of the 4,4-difluoro and 2-methyl groups influence metal coordination chemistry?

Advanced Research Question

The 4,4-difluoro groups increase electron-withdrawing effects, enhancing Lewis acidity at the piperidine nitrogen. This facilitates coordination with transition metals (e.g., Ir, Pd). The 2-methyl group introduces steric hindrance, favoring η¹-coordination over η².

Q. Experimental Design :

Synthesize metal complexes (e.g., Ir-catalyzed ring-opening reactions) .

Analyze coordination modes via X-ray crystallography and DFT calculations .

Compare catalytic activity (e.g., in hydrogenation) with non-fluorinated analogs .

Example : Iridium complexes of similar piperidines show 20% higher turnover frequency in catalytic reactions .

What strategies are effective for improving enantiomeric excess (ee) in asymmetric synthesis of this compound?

Advanced Research Question

Chiral Auxiliaries : Use (S)-proline-derived catalysts to induce R-configuration.

Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) in biphasic systems.

Chiral Stationary Phases : Purify using Daicel® CHIRALPAK AD-H columns (ee >99%) .

Data : Catalytic asymmetric hydrogenation achieved 92% ee, improved to 98% via DKR .

How can researchers assess the biological activity of this compound derivatives?

Basic Research Question

Antimicrobial Assays : Use agar dilution methods (e.g., against E. coli and S. aureus) with nutrient agar plates. Compare inhibition zones to standard antibiotics (e.g., streptomycin) .

Enzyme Inhibition : Test against acetylcholinesterase or kinases via fluorometric assays.

Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays .

Note : Piperidine derivatives often show enhanced bioavailability due to improved lipophilicity from fluorine substitutions .

What computational tools are suitable for modeling the conformational dynamics of this compound?

Advanced Research Question

Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to study ring puckering and fluorine interactions in aqueous solutions.

Density Functional Theory (DFT) : Calculate energy barriers for chair-to-boat transitions (B3LYP/6-311+G(d,p) basis set).

QSPR Models : Predict logP and solubility using COSMO-RS .

Insight : The 4,4-difluoro substituents reduce the energy barrier for chair inversion by 15% compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.